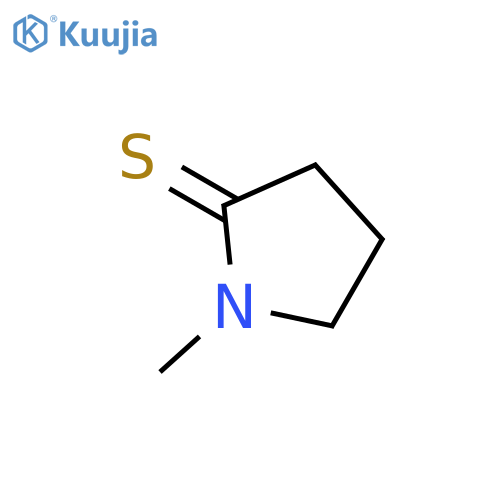Cas no 10441-57-3 (1-Methylpyrrolidine-2-thione)

1-Methylpyrrolidine-2-thione structure
商品名:1-Methylpyrrolidine-2-thione
1-Methylpyrrolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinethione,1-methyl-
- 1-Methylpyrrolidine-2-thione
- 2-Pyrrolidinethione, 1-Methyl-
- 1-METHYLPYRROLIDINE-2-THIONE 97.0%+(GC)
- 1-Methyl-2-pyrrolidinethione
- N-methylpyrrolidine-2-thione
- 1-Methyl-2-pyrrolidinethione #
- OQILOJRSIWGQSM-UHFFFAOYSA-N
- AK308101
- M1748
- AKOS015909118
- 1-methyl-pyrrolidine-2-thione
- 10441-57-3
- CS-W013619
- SCHEMBL208037
- MFCD00966332
- DTXSID00341743
- A847444
- F16372
-
- MDL: MFCD00966332
- インチ: 1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3
- InChIKey: OQILOJRSIWGQSM-UHFFFAOYSA-N
- ほほえんだ: S=C1C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 115.04600
- どういたいしつりょう: 115.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 35.3
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.09
- ゆうかいてん: 16°C(lit.)
- ふってん: 145°C/15mmHg(lit.)
- フラッシュポイント: 45.5°C
- 屈折率: 1.5830 to 1.5870
- PSA: 35.33000
- LogP: 0.97730
- ようかいせい: 使用できません
1-Methylpyrrolidine-2-thione セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319
- 警告文: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-Methylpyrrolidine-2-thione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methylpyrrolidine-2-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB250289-5 g |
1-Methylpyrrolidine-2-thione, 97%; . |
10441-57-3 | 97% | 5g |
€139.10 | 2023-04-27 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140448-5g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | >97.0%(GC) | 5g |
¥569.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140448-25g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | >97.0%(GC) | 25g |
¥2140.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90840-1g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 1g |
¥166.0 | 2021-09-04 | ||
| Chemenu | CM198965-25g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 95%+ | 25g |
$258 | 2023-11-26 | |
| Alichem | A109007413-10g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 95% | 10g |
$165.00 | 2023-09-04 | |
| Alichem | A109007413-25g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 95% | 25g |
$315.00 | 2023-09-04 | |
| abcr | AB250289-5g |
1-Methylpyrrolidine-2-thione, 97%; . |
10441-57-3 | 97% | 5g |
€139.10 | 2025-03-19 | |
| A2B Chem LLC | AB58593-5g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 95% | 5g |
$22.00 | 2024-04-20 | |
| A2B Chem LLC | AB58593-25g |
1-Methylpyrrolidine-2-thione |
10441-57-3 | 95% | 25g |
$106.00 | 2024-04-20 |
1-Methylpyrrolidine-2-thione 関連文献
-
Chengyuan Liu,Jia Li,Hao Chen,Richard?N. Zare Chem. Sci. 2019 10 9367
-
Joseph P. Michael,Charles B. de Koning,Tshepo J. Malefetse,Ibrahim Yillah Org. Biomol. Chem. 2004 2 3510
-
Joseph P. Michael,Charles B. de Koning,Tshepo J. Malefetse,Ibrahim Yillah Org. Biomol. Chem. 2004 2 3510
-
Pawel L?we,Tim Witteler,Fabian Dielmann Chem. Commun. 2021 57 5043
-
Mark D. Driver,Christopher A. Hunter Phys. Chem. Chem. Phys. 2020 22 11967
10441-57-3 (1-Methylpyrrolidine-2-thione) 関連製品
- 855474-56-5(butyl(hexan-2-yl)amine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10441-57-3)1-Methylpyrrolidine-2-thione

清らかである:99%
はかる:100g
価格 ($):518.0